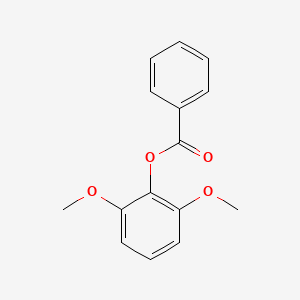

2,6-Dimethoxyphenyl benzoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

108474-23-3 |

|---|---|

Fórmula molecular |

C15H14O4 |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

(2,6-dimethoxyphenyl) benzoate |

InChI |

InChI=1S/C15H14O4/c1-17-12-9-6-10-13(18-2)14(12)19-15(16)11-7-4-3-5-8-11/h3-10H,1-2H3 |

Clave InChI |

SVMPWMYCQQADHO-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC=C1)OC)OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2,6 Dimethoxyphenyl Benzoate and Its Analogs

Exploration of Decarboxylation Pathways and Associated Rearrangements

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic synthesis. When mediated by transition metals, this process can be coupled with other transformations to form new carbon-carbon or carbon-heteroatom bonds. The 2,6-dimethoxybenzoate moiety has proven to be a valuable substrate in these studies due to the electronic and steric influence of the ortho-methoxy groups.

Rhodium-Mediated Decarboxylative Processes Involving 2,6-Dimethoxybenzoate Intermediates

Rhodium catalysts have been effectively employed in the decarboxylation of benzoic acids, including those with electron-donating substituents like the 2,6-dimethoxy-substituted variants. nih.gov Research has shown that the decarboxylation of a Rh(I) 2,6-dimethoxybenzoate complex can lead to the formation of a Rh(I) 2,6-dimethoxyphenyl intermediate. nih.gov This intermediate is a key species that can undergo further reactions. For instance, in the presence of a suitable coupling partner, this rhodium-aryl species can participate in conjugate additions. nih.gov

| Catalyst System | Substrate | Key Intermediate | Outcome |

| [(cod)Rh(OH)]₂ / DPPP | 2,6-Dimethoxybenzoic acid | Rh(I) 2,6-dimethoxyphenyl | Protodecarboxylation |

| Rh(I) complex | Rh(I) 2,6-dimethoxybenzoate | Rh(I) 2,6-dimethoxyphenyl | 1,3-Rhodium Migration |

Palladium-Catalyzed Decarboxylation Studies of 2,6-Dimethoxybenzoic Acid Substrates

Palladium-catalyzed decarboxylative couplings have emerged as a powerful tool for the formation of biaryl compounds. thieme-connect.com In these reactions, an ortho-substituted benzoic acid, such as 2,6-dimethoxybenzoic acid, can be coupled with an aryl halide. The ortho substituents are often crucial for the reaction to proceed efficiently, likely by facilitating the initial coordination of the carboxylate to the metal center. thieme-connect.com

The proposed mechanism for these reactions often involves a dual catalytic cycle with both palladium and a co-catalyst, such as copper. thieme-connect.com The copper salt is thought to mediate the decarboxylation step, forming an aryl-copper species. This species then undergoes transmetalation to a palladium(II) center, which has already undergone oxidative addition with the aryl halide. Reductive elimination from the resulting diaryl-palladium(II) complex yields the biaryl product and regenerates the active palladium(0) catalyst. thieme-connect.com While the primary focus has often been on the role of the metal catalysts, the electronic nature of the benzoic acid substrate also plays a significant role in the efficiency of the decarboxylation step.

Elucidation of Metal-Mediated C-H Bond Activation Mechanisms

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers an atom-economical approach to molecular construction. The 2,6-dimethoxyphenyl group has been instrumental in studies aimed at understanding the mechanisms of these activation processes.

Aryl-to-Aryl Metal Migrations (e.g., 1,3-Rhodium Migration) Initiated by 2,6-Dimethoxyphenyl Intermediates

A fascinating discovery in the study of 2,6-dimethoxyphenyl intermediates is the occurrence of aryl-to-aryl metal migrations. Specifically, a 1,3-rhodium migration has been observed in systems involving Rh(I) 2,6-dimethoxyphenyl complexes. nih.govnih.gov This unusual rearrangement involves the transfer of the rhodium center from the ipso-carbon (the carbon previously attached to the carboxyl group) to a meta-position on the aromatic ring. nih.gov

This migration is thought to be driven by the steric congestion around the rhodium center in the 2,6-dimethoxyphenyl intermediate. nih.gov The movement to the less hindered 2,4-dimethoxyphenyl position is thermodynamically favorable. nih.gov This 1,3-Rh/H shift has been supported by both stoichiometric studies and catalytic applications, such as in decarboxylative conjugate additions where the new carbon-carbon bond is formed at the meta-position. nih.govnih.gov This process represents a departure from the more common 1,2-, 1,4-, and 1,5-metal migrations observed in transition metal catalysis. nih.govpku.edu.cn

Cyclometalation Phenomena and Their Mechanistic Role in Transition Metal Catalysis with Substituted Benzoates

Cyclometalation, the intramolecular reaction of a metal complex to form a metallacycle, is a key step in many C-H activation catalytic cycles. In the context of substituted benzoates, the carboxylate group can act as a directing group, facilitating the activation of a nearby C-H bond. However, the benzoate (B1203000) itself can also undergo cyclometalation. nih.govacs.org

Deuterium (B1214612) Labeling Studies for Detailed Mechanistic Pathway Determination in Catalytic Cycles

Deuterium labeling is a powerful technique for elucidating reaction mechanisms, providing insights into bond-breaking and bond-forming steps. acs.org In the context of transformations involving 2,6-dimethoxyphenyl benzoate and its analogs, deuterium labeling has been instrumental in confirming proposed mechanistic pathways. nih.govnih.gov

For example, in the rhodium-catalyzed protodecarboxylation of 2,6-dimethoxybenzoic acid, conducting the reaction in the presence of deuterium oxide (D₂O) led to the selective incorporation of a deuterium atom at the meta-position of the resulting 1,3-dimethoxybenzene (B93181). nih.gov This result strongly supports the proposed mechanism involving a 1,3-rhodium migration to a 2,4-dimethoxyphenyl rhodium intermediate, which is then deuterated. nih.govnih.gov

Furthermore, deuterium labeling studies can help determine the rate-determining step in a catalytic cycle. nih.gov The observation of a kinetic isotope effect, where the rate of reaction is slower with a deuterated substrate compared to its non-deuterated counterpart, can indicate that C-H (or C-D) bond cleavage is involved in the slowest step of the reaction. nih.gov These studies have been applied to various catalytic systems, including those for hydrogen isotope exchange, providing a deeper understanding of the fundamental steps of C-H activation. nih.govresearchgate.net

| Technique | System Studied | Mechanistic Insight |

| Deuterium Labeling | Rh(I)-catalyzed protodecarboxylation of 2,6-dimethoxybenzoic acid | Confirmed 1,3-rhodium migration via selective deuterium incorporation at the meta-position. nih.gov |

| Deuterium Labeling | Ruthenium-catalyzed C-H activation | Revealed a kinetic isotope effect, suggesting C-H activation is the rate-determining step. nih.gov |

| Deuterium Labeling | Palladium(II)-catalyzed Wacker-type cyclization | Determined the stereochemical pathway (syn or anti) of the oxypalladation step. nih.gov |

Influence of Ortho-Methoxy Groups on Reaction Mechanisms and Stereoelectronic Selectivity

The presence of two methoxy (B1213986) groups at the ortho positions of the phenyl ring in 2,6-dimethoxyphenyl benzoate introduces significant stereoelectronic effects that profoundly influence its chemical reactivity. These effects, a combination of steric and electronic factors, dictate the pathways of various chemical transformations, influencing reaction rates, regioselectivity, and the stability of intermediates.

The two methoxy groups flanking the ester linkage in 2,6-dimethoxyphenyl benzoate create a sterically crowded environment. This steric bulk is a primary determinant in many of its chemical reactions, often overriding other electronic effects.

One of the most significant consequences of this steric hindrance is the restriction of rotation around the C-O bond connecting the phenyl ring to the ester oxygen. This forces the carboxylate group out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. youtube.com This misalignment reduces the electronic communication between the ester group and the aromatic ring.

In reactions involving nucleophilic attack at the carbonyl carbon, the bulky ortho-methoxy groups physically obstruct the trajectory of the incoming nucleophile. This hindrance significantly slows down reactions like hydrolysis or transesterification compared to unhindered esters such as phenyl benzoate or even monosubstituted analogs like 2-methoxyphenyl benzoate. The increased steric hindrance raises the activation energy of the transition state for nucleophilic addition. For example, the formation of cyanohydrins from ketones is known to be impeded by bulky groups adjacent to the carbonyl group. learncbse.in Similarly, access to the carbonyl carbon of 2,6-dimethoxyphenyl benzoate is sterically shielded, making it less susceptible to attack.

Furthermore, steric effects dictate the regioselectivity of reactions occurring on the aromatic ring. While methoxy groups are electronically activating, the sheer size of the two ortho-substituents can direct incoming reagents to less hindered positions, although in this specific molecule, all ortho and para positions relative to the ester are occupied or part of the ester linkage itself. In related ortho-substituted benzoic acids, the presence of a bulky group can force the carboxyl group out of the plane of the ring, which in turn affects the acidity and reactivity of the molecule. youtube.com

The impact of steric hindrance on reaction rates is a well-documented phenomenon. The table below illustrates the general principle by comparing relative hydrolysis rates of substituted benzoates, highlighting how increasing steric bulk at the ortho position decreases reactivity.

| Compound | Relative Rate of Hydrolysis (Illustrative) | Key Influencing Factor |

| Methyl Benzoate | 1.00 | Baseline |

| Methyl 2-Methylbenzoate | 0.15 | Moderate Steric Hindrance |

| Methyl 2,6-Dimethylbenzoate | <0.01 | Significant Steric Hindrance |

| 2,6-Dimethoxyphenyl Benzoate | Very Low (qualitative) | Significant Steric Hindrance & Electronic Effects |

This table provides an illustrative comparison based on established principles of steric hindrance in ester hydrolysis. Actual kinetic data for 2,6-dimethoxyphenyl benzoate may vary but is expected to follow this trend.

The methoxy group (-OCH3) is a powerful electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring. vaia.comlibretexts.org This effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgkhanacademy.org Such groups are known as "activating groups" and are classified as ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. leah4sci.commasterorganicchemistry.com

In the case of the 2,6-dimethoxyphenyl moiety, the two methoxy groups strongly activate the aromatic ring. The resonance structures show an accumulation of negative charge at the ortho and para positions relative to the methoxy groups. This makes the carbon at the 4-position (para to both methoxy groups) particularly electron-rich and the primary site for electrophilic attack, should a reaction proceed.

However, the methoxy group also exerts a weaker, electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. vaia.com This inductive effect slightly deactivates the entire ring, but it is generally overshadowed by the much stronger electron-donating resonance effect. vaia.com The Hammett equation classifies the methoxy group as electron-donating at the para position but electron-withdrawing at the meta position. wikipedia.org

For nucleophilic aromatic substitution (NAS), which requires an electron-deficient aromatic ring, the electron-donating nature of the methoxy groups makes the 2,6-dimethoxyphenyl ring highly unreactive. NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to proceed.

The electronic properties of the methoxy groups also influence the reactivity of the benzoate portion of the molecule. The electron-donating nature of the 2,6-dimethoxyphenyl group makes it a relatively good leaving group in ester cleavage reactions compared to a simple phenyl group, as the resulting phenoxide ion is stabilized to some extent by the electron-donating groups. However, this electronic effect is often counteracted by the steric hindrance discussed previously.

| Effect | Influence on the 2,6-Dimethoxyphenyl Ring | Consequence for Reactivity |

| Resonance | Increases electron density, especially at the para position (C4). vaia.comlibretexts.org | Strong activation towards electrophilic aromatic substitution; directs incoming electrophiles to the para position. masterorganicchemistry.com |

| Induction | Withdraws electron density due to oxygen's electronegativity. vaia.com | Minor deactivating effect, largely overcome by resonance. vaia.com |

| Overall Electronic Effect | Strongly electron-donating. | The ring is highly nucleophilic and deactivated towards nucleophilic aromatic substitution. |

Investigations into Other Mechanistic Processes (e.g., Ester Cleavage Pathways, Transesterification Reactions)

Beyond substitutions on the aromatic ring, the ester linkage of 2,6-dimethoxyphenyl benzoate is central to its chemistry. Investigations into its cleavage and transesterification reveal the interplay of the steric and electronic factors discussed above.

Ester Cleavage Pathways: The cleavage of the ester bond in 2,6-dimethoxyphenyl benzoate can occur via two primary pathways: acyl-oxygen cleavage (BAC2 for basic hydrolysis) or alkyl-oxygen cleavage (BAL2). The BAC2 mechanism, involving nucleophilic attack on the carbonyl carbon, is the most common pathway for ester hydrolysis. However, as established, this pathway is sterically hindered for 2,6-dimethoxyphenyl benzoate. youtube.comlearncbse.in

This significant steric hindrance can make alternative pathways, which are minor in unhindered esters, more competitive. While specific studies on 2,6-dimethoxyphenyl benzoate are not prevalent, research on similarly hindered esters shows that under forcing conditions (e.g., strong acid, high temperatures), the mechanism can shift towards alkyl-oxygen cleavage (AAL1 or AAL2), involving the protonation of the ether oxygen followed by cleavage of the aryl-oxygen bond.

In biological or biomimetic systems, enzymatic cleavage offers a different mechanistic route. The degradation of benzoates in some metabolic pathways proceeds via dihydroxylation and subsequent meta-cleavage of the aromatic ring. nih.govnih.gov While this applies to the degradation of the benzoate core itself, it highlights that biological systems have evolved specific enzymatic pockets to overcome the stability of such aromatic structures.

Transesterification Reactions: Transesterification, the process of exchanging the alkoxy or aryloxy group of an ester, is also subject to the same mechanistic constraints. The reaction, typically catalyzed by an acid or base, involves nucleophilic attack by an alcohol on the carbonyl carbon of the ester. For 2,6-dimethoxyphenyl benzoate, this process is expected to be exceptionally slow due to the steric shielding of the carbonyl group.

Achieving efficient transesterification would likely require specialized catalysts designed to operate on sterically demanding substrates or reaction conditions that favor a dissociative mechanism, potentially involving an acylium ion intermediate, although this is generally less favorable.

Theoretical and Computational Chemistry Studies on 2,6 Dimethoxyphenyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.

Ground State Geometries and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. For a flexible molecule like 2,6-dimethoxyphenyl benzoate (B1203000), this involves a conformational analysis to identify all low-energy isomers (conformers) and determine their relative stabilities.

A conformational analysis of 2,6-dimethoxyphenyl benzoate would involve rotating the single bonds, particularly the C-O-C ester linkage and the C-C bonds connecting the methoxy (B1213986) groups to the phenyl ring. For each starting conformation, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the nearest local energy minimum.

A study on a related compound, 2-(2-hydroxyphenyl)benzothiazole, utilized the B3LYP/6-311++G(**) level of theory to identify four possible conformers and found that the optimized geometrical parameters showed good agreement with experimental X-ray data. nih.gov A similar approach for 2,6-dimethoxyphenyl benzoate would likely reveal several stable conformers due to the rotational freedom of the phenyl and benzoate groups. The dihedral angles between the planar rings would be a key parameter in defining these conformers. For instance, in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the dihedral angle between the naphthalene (B1677914) and phenyl benzoate rings is 40.70 (10)°. google.com

Reaction Pathways and Transition State Optimization for Key Chemical Reactions

DFT is also instrumental in mapping out the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. A transition state is a first-order saddle point on the potential energy surface. sigmaaldrich.comnih.gov The energy difference between the reactants and the transition state determines the activation energy of the reaction.

A key reaction for 2,6-dimethoxyphenyl benzoate is its hydrolysis, the reverse of its formation from benzoic acid and 2,6-dimethoxyphenol (B48157). A computational study of this reaction would involve:

Optimizing the geometries of the reactants (2,6-dimethoxyphenyl benzoate and water), the products (benzoic acid and 2,6-dimethoxyphenol), and any intermediates.

Locating the transition state structure for the hydrolysis reaction. Methods like the nudged elastic band (NEB) or dimer method are often employed to find an approximate reaction path and a good initial guess for the transition state. sigmaaldrich.comresearchgate.net

Optimizing the transition state geometry using an algorithm like the partitioned rational function optimization (PRFO). google.com

Performing a frequency calculation to confirm that the optimized structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.

While no specific studies on the reaction pathways of 2,6-dimethoxyphenyl benzoate are available, the general methodologies are well-established for a wide range of chemical reactions. nih.gov

Vibrational Frequency Calculations and Ab Initio Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are performed on the optimized ground state geometry. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For instance, a computational study of 2,6-dimethyl-4-nitrophenol (B181267) using the B3LYP/6-311++G(d,p) level of theory found that the scaled vibrational wavenumbers coincided well with the experimental values. chemsrc.com Similarly, research on 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one employed a scaling factor of 0.9613 for B3LYP/6-31G* calculated wavenumbers.

A theoretical vibrational analysis of 2,6-dimethoxyphenyl benzoate would allow for the assignment of its characteristic vibrational modes, such as the C=O stretching of the ester group, the C-O stretching frequencies, and the various vibrations of the aromatic rings. In a study of a related Schiff base containing a 2-methoxyphenyl benzoate moiety, the C=O stretching frequency was a key focus of the vibrational analysis.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Global Hardness, Electrophilicity) for Predictive Reactivity Assessment

Conceptual DFT provides a framework for defining chemical concepts like electronegativity, hardness, and softness, and for predicting the reactivity of molecules. These are often referred to as quantum chemical descriptors.

From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is approximated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is approximated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ² / (2η).

A study on dimethoxybenzene derivatives calculated these properties to demonstrate their thermodynamic stability. For these derivatives, the B3LYP functional with the def2-TZVP basis set was found to provide the lowest total energy.

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. The Fukui function f(r) is defined as the derivative of the chemical potential with respect to the external potential. In practice, condensed Fukui functions are calculated for each atom in the molecule to predict site selectivity.

For 2,6-dimethoxyphenyl benzoate, one would expect the carbonyl carbon to be a primary site for nucleophilic attack, while the aromatic rings would be susceptible to electrophilic attack at positions activated by the methoxy and benzoate groups.

Below is a table of illustrative quantum chemical descriptors for two dimethoxybenzene derivatives from a recent study, calculated at the B3LYP/def2-TZVP level of theory.

| Descriptor | Compound 1 | Compound 2 |

| E_HOMO (eV) | -6.53 | -7.08 |

| E_LUMO (eV) | -1.36 | -2.45 |

| Energy Gap (eV) | 5.17 | 4.63 |

| Hardness (η) | 2.585 | 2.315 |

| Softness (S) | 0.193 | 0.216 |

| Electronegativity (χ) | 3.945 | 4.765 |

| Electrophilicity (ω) | 3.02 | 4.91 |

Analysis of Non-Covalent Interactions (NCI) within Molecular Systems and Crystalline Lattices

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure of molecules in the solid state. The NCI index is a visualization tool based on the electron density and its reduced density gradient that allows for the identification and characterization of these interactions in real space.

An NCI analysis of 2,6-dimethoxyphenyl benzoate in a hypothetical crystal lattice would reveal the specific interactions that hold the molecules together. The resulting 3D plot would show large, colored isosurfaces corresponding to different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

In a study of two polymorphs of a 2,1,3-benzoxadiazole derivative, NCI analysis was used to distinguish the different intermolecular interactions, including π-hole interactions with a nitro moiety, that led to the formation of the distinct crystal structures. For 2,6-dimethoxyphenyl benzoate, one would anticipate C-H···O interactions and potential π-π stacking between the aromatic rings to be significant stabilizing forces in its crystal packing.

Molecular Dynamics Simulations for Probing Solution-Phase Behavior and Dynamic Interactions (if applicable)

While DFT is excellent for studying static properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and the calculation of thermodynamic properties.

An MD simulation of 2,6-dimethoxyphenyl benzoate in a solvent like water or an organic solvent would provide insights into:

Solvation structure: How the solvent molecules arrange themselves around the solute.

Conformational dynamics: The transitions between different conformers in solution.

Transport properties: Such as diffusion coefficients.

Currently, there are no published MD simulation studies specifically for 2,6-dimethoxyphenyl benzoate. However, such studies have been performed on related molecules to understand their behavior in the solution phase.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate or Building Block in the Synthesis of Complex Organic Molecules

The 2,6-disubstituted aryl motif is a recurring feature in a variety of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. The compound 2,6-dimethoxybenzoic acid, a direct precursor to 2,6-dimethoxyphenyl benzoate (B1203000), serves as a crucial intermediate in several synthetic pathways. For instance, it is a known building block in the synthesis of certain pesticides. google.com The synthesis of this key acid often starts from materials like pyrogallic acid and involves methylation, or from sodium phenide and 1,3-dimethoxybenzene (B93181) followed by carboxylation. google.comgoogle.com

The 2,6-dimethoxyphenyl group is a versatile starting point for constructing more elaborate molecular frameworks. Its derivatives can be elaborated into a range of heterocyclic structures. A notable example is the synthesis of 2-(2',6'-dialkoxyphenyl)-benzo[b]furan derivatives. researchgate.net In these syntheses, a terminal alkyne bearing the 2,6-dialkoxyphenyl group undergoes a Sonogashira cross-coupling reaction with an o-iodophenol, followed by cyclization to form the benzofuran (B130515) core. researchgate.net This strategy highlights how the 2,6-dimethoxyphenyl unit can be incorporated as a key structural element in the target-oriented synthesis of complex heterocyclic systems.

Another example involves the synthesis of pyrazole-fused curcumin (B1669340) analogues, where dimethoxy-substituted benzaldehyde (B42025) derivatives are used as starting materials in Claisen-Schmidt condensations to build the target molecules, which have been investigated for their anticancer properties. acs.org

The synthesis of herbicidally active compounds also utilizes related building blocks. For example, 2,6-dihydroxybenzoic acid is reacted with 2-methylsulfonyl-4,6-dimethoxypyrimidine to produce potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, a compound with noted herbicidal activity. orientjchem.orgorientjchem.org This demonstrates the utility of the 2,6-disubstituted benzoic acid core as a scaffold for creating biologically active molecules.

Table 1: Examples of Complex Molecules Synthesized from 2,6-Dimethoxyphenyl Derivatives

| Precursor | Reagents/Conditions | Product Scaffold | Application/Significance |

| 2,6-Dimethoxybenzoic acid | Varies | Pesticide Active Ingredients | Agrochemicals google.com |

| 2,6-Dialkoxyphenyl acetylene | o-Iodophenol, Pd/Cu catalyst (Sonogashira coupling) | 2-(2',6'-Dialkoxyphenyl)-benzo[b]furan | Complex Heterocycles researchgate.net |

| 2,6-Dihydroxybenzoic acid | 2-Methylsulfonyl-4,6-dimethoxypyrimidine, KOH, Toluene | Potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | Herbicides orientjchem.orgorientjchem.org |

| 2,4-Dimethoxybenzaldehyde | Phenyl hydrazine, POCl₃, Acetone/KOH | 1-(2,4-Dimethoxyphenyl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | Anticancer Agent Analogues acs.org |

Strategies for C-C and C-X Bond Formation Employing Derivatives or Related Systems in Synthetic Transformations

The development of efficient methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central goal of organic synthesis. Derivatives containing the 2,6-dimethoxyphenyl motif, or structurally similar systems, are employed in various modern bond-forming strategies.

Dual photoredox nickel catalysis has emerged as a powerful tool for C-C bond formation. researchgate.net This methodology allows for the coupling of alkyl radicals, generated from sources like carboxylic acids or alkyl trifluoroborates, with aryl halides. researchgate.net While not explicitly detailing 2,6-dimethoxyphenyl benzoate, the principles apply to aryl bromides and could be used with derivatives of this compound. The mechanism often involves a Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle, facilitated by a photosensitizer, to couple the radical species with the aryl partner. researchgate.net

Cross-dehydrogenative coupling (CDC) represents another strategy for C-C bond formation that avoids the pre-functionalization of substrates. pitt.edu These reactions create a bond by removing two hydrogen atoms from the two coupling partners. For example, the arylation of N-protected tetrahydroisoquinolines has been achieved through a two-step procedure involving the generation of cationic intermediates from peroxides, bypassing the need for a transition-metal catalyst in that specific step. pitt.edu

In the realm of C-X bond formation, the synthesis of pyrimidinyloxy benzoate herbicides involves the formation of a C-O bond. In this process, a dihydroxybenzoic acid is reacted with a sulfonylpyrimidine in the presence of a base like potassium hydroxide, often using a phase-transfer catalyst to facilitate the reaction. orientjchem.orgorientjchem.org

Development of Catalytic Systems Utilizing 2,6-Dimethoxyphenyl Motifs in Ligand Design or as Co-catalysts

The steric and electronic properties of ligands play a critical role in determining the activity, selectivity, and stability of homogeneous catalysts. The 2,6-disubstituted phenyl motif is a common feature in ligand design, where the ortho substituents provide steric bulk around the metal center. This steric hindrance can influence the coordination of substrates, prevent catalyst deactivation pathways, and control the stereochemical outcome of reactions.

For example, α-diimine nickel precatalysts bearing bulky N-aryl substituents, such as 2,6-dimethylphenyl and 2,6-diethylphenyl, have been developed for ethylene (B1197577) polymerization. acs.org These catalysts, upon activation, demonstrate high activity and can influence the properties of the resulting polyethylene, such as molecular weight and degree of branching. acs.org The ortho substituents are crucial for enhancing the thermal stability of the catalyst. acs.org The principles derived from these systems are directly applicable to ligands featuring the 2,6-dimethoxyphenyl group, where the methoxy (B1213986) groups would similarly provide steric shielding.

In another area, palladium complexes featuring ferrocene-based diphosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) are used for the methoxycarbonylation of ethene. uu.nl While the primary ligand here is not a 2,6-dimethoxyphenyl derivative, this field of catalysis often relies on tuning the electronic and steric properties of phosphine (B1218219) ligands, a role for which 2,6-dimethoxyphenylphosphines could be well-suited.

Furthermore, the development of photocatalytic systems for CO₂ reduction has utilized metal-organic frameworks where the ligand structure is paramount. nih.gov In one study, tributylphosphine (B147548) ligands on a nickel-acetylide framework created a hydrophobic microenvironment that enhanced CO₂ reduction selectivity by promoting collisions between CO₂ and the nickel catalytic centers while hindering proton transfer. nih.gov The design of such tailored microenvironments could be further refined using ligands with 2,6-dimethoxyphenyl motifs to control solubility and steric access to the catalytic site.

Table 2: Catalytic Applications of Ligands with 2,6-Disubstituted Phenyl Motifs

| Catalyst/Ligand System | Metal | Reaction | Role of 2,6-Disubstituted Motif |

| N-(6-benzhydryl-2,4-dichlorophenylimino)-N'-aryliminoacenaphthylene acs.org | Nickel | Ethylene Polymerization | Provides steric bulk, enhances thermal stability, controls polymer properties. |

| [Ir(COD)Cl]₂ with 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene (B3174614) (tbppf) nih.gov | Iridium | Alkyne Semihydrogenation | While not a 2,6-dimethoxy motif, demonstrates the use of bulky phosphine ligands to control selectivity. |

| TPA‐Ni(PBu₃)₂‐GY nih.gov | Nickel | CO₂ Photoreduction | Auxiliary phosphine ligands create a nanoconfined hydrophobic space, enhancing selectivity. |

Fundamental Studies in Materials Science Regarding Aryl Benzoate Derivatives, Focusing on Structure-Property Relationships

Aryl benzoate derivatives are a class of compounds with applications in materials science, particularly in the development of liquid crystals and dynamic covalent materials. The relationship between the molecular structure of these compounds and their macroscopic properties is a subject of fundamental study.

In the field of dynamic covalent materials, researchers have investigated how secondary interactions, such as hydrogen bonding and phase separation, can be tuned to control material properties. nih.gov For instance, studies on acylsemicarbazide-based materials show that altering substituents on the aryl rings affects hydrogen-bonding capabilities and dissociation rates of the dynamic covalent bonds. nih.gov This, in turn, influences the thermo-mechanical properties and creep resistance of the bulk material. nih.gov The principles are transferable to aryl benzoate systems, where modifications to the 2,6-dimethoxyphenyl or the benzoate portion could systematically alter intermolecular forces and thus the material's dynamic behavior.

The study of structure-property relationships in liquid crystal elastomers (LCEs) is also relevant. rsc.org The success of LCEs as biomaterials is contingent on tailoring their chemistry to achieve specific mechanical properties, biocompatibility, and processability. The anisotropic nature of these materials is derived from the alignment of mesogenic units, which are often based on aryl benzoate structures. rsc.org

Furthermore, structural correlations in arylpyran pseudoacids and their derivatives, which are structurally related to esters like benzoates, have been investigated. researchgate.net These studies reveal how the basicity of leaving groups and steric modifications influence bond lengths and reactivity, providing fundamental insight into the electronic effects within the ester-like functional group. researchgate.net Such fundamental understanding is crucial for the rational design of new materials based on aryl benzoate scaffolds with desired properties.

Advanced Structure Reactivity and Structure Dynamics Correlations

Influence of Steric Hindrance from Ortho-Methoxy Groups on Reaction Pathways and Stereochemical Outcome

The presence of two methoxy (B1213986) groups in the ortho positions of the phenyl ring in 2,6-dimethoxyphenyl benzoate (B1203000) introduces significant steric hindrance. This steric bulk plays a crucial role in dictating the pathways of chemical reactions involving this compound. In electrophilic aromatic substitution reactions, for instance, the bulky ortho-methoxy groups can physically obstruct the approach of an incoming electrophile to the adjacent ortho and, to a lesser extent, para positions of the benzoate ring. khanacademy.orgmasterorganicchemistry.com This often leads to a preference for substitution at the less hindered meta position, a deviation from the typical ortho, para-directing effect of an activating group. masterorganicchemistry.com

Furthermore, the steric clash between the ortho-methoxy groups and the carbonyl group of the ester linkage can influence the rotational freedom around the C-O bond. This restricted rotation can, in turn, affect the stereochemical outcome of reactions occurring at or near the ester functionality. For example, in reactions where the carbonyl group is attacked by a nucleophile, the accessibility of the electrophilic carbon atom is hindered from the side of the dimethoxyphenyl ring. This can lead to a diastereoselective or enantioselective outcome if a chiral center is present or formed during the reaction. The steric hindrance effectively creates a chiral environment around the reaction center, favoring one stereoisomer over the other.

Electronic Effects of Dimethoxy Substitution on Aromatic Reactivity and Electrophilic Attack

The two methoxy groups on the phenyl ring are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. libretexts.org This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org This activating effect is a general characteristic of substituents with lone pairs on the atom directly attached to the ring. libretexts.org

However, the electronic influence of the dimethoxy substitution is not uniform across the ring. The resonance structures show that the electron density is preferentially increased at the ortho and para positions relative to the methoxy groups. libretexts.org In the case of 2,6-dimethoxyphenyl benzoate, this increased nucleophilicity of the dimethoxy-substituted ring makes it more susceptible to electrophilic attack compared to unsubstituted benzene (B151609).

When considering electrophilic attack on the benzoate portion of the molecule, the 2,6-dimethoxy substitution on the phenyl group has an indirect electronic influence. The ester group itself is a deactivating group, withdrawing electron density from the benzoate ring and making it less reactive towards electrophiles. libretexts.org The electronic character of the 2,6-dimethoxyphenyl group, while primarily affecting its own ring, can have a minor inductive effect transmitted through the ester linkage, but the dominant factor for the reactivity of the benzoate ring remains the deactivating nature of the ester functionality.

Conformational Dynamics of the Ester Linkage and Aromatic Rings, Probed by Spectroscopic and Computational Methods

The conformational flexibility of 2,6-dimethoxyphenyl benzoate is a key aspect of its chemical behavior and can be investigated using a combination of spectroscopic techniques and computational modeling. The molecule possesses several rotatable bonds, primarily the C-O-C ester linkage and the C-C bonds connecting the rings to the ester group.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide insights into the conformational dynamics. nih.gov Variable-temperature NMR studies can reveal information about the energy barriers to rotation around specific bonds. Changes in the chemical shifts and coupling constants with temperature can indicate the presence of different conformational isomers and the rates of their interconversion. FTIR spectroscopy can probe the vibrational modes of the molecule, which are sensitive to its conformation. nih.gov For instance, the frequency of the carbonyl stretching vibration can be influenced by the degree of conjugation with the aromatic rings, which in turn depends on the dihedral angles between the ester group and the rings.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of the molecule. nih.gov By calculating the energy of the molecule as a function of the dihedral angles of the rotatable bonds, it is possible to identify the most stable conformations and the energy barriers between them. These calculations can complement experimental data and provide a more detailed picture of the conformational landscape. For instance, DFT calculations can help to rationalize the observed spectroscopic data by correlating it with specific molecular geometries. nih.gov

Interplay of Intramolecular and Intermolecular Interactions in Condensed Phases and Their Impact on Chemical Behavior

In the solid state and in solution, the chemical behavior of 2,6-dimethoxyphenyl benzoate is influenced by a complex interplay of intramolecular and intermolecular interactions. Intramolecularly, the steric hindrance from the ortho-methoxy groups, as discussed earlier, is a dominant factor. Additionally, non-covalent interactions, such as dipole-dipole interactions between the polar ester group and the methoxy groups, can influence the molecule's preferred conformation.

Intermolecularly, in the condensed phase, molecules of 2,6-dimethoxyphenyl benzoate can interact with each other through various forces. These include van der Waals forces, which are present between all molecules, and potentially weaker C-H···O hydrogen bonds involving the methoxy groups and the carbonyl oxygen or aromatic hydrogens. The way these molecules pack in a crystal lattice is determined by the optimization of these intermolecular interactions. The crystal structure of related dimethoxybenzene derivatives has been shown to be stabilized by hydrogen bonds and other intermolecular interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.